molecular formula C14H12O2S B11945722 Benzyl S-phenyl thiocarbonate CAS No. 3786-20-7

Benzyl S-phenyl thiocarbonate

Cat. No.: B11945722
CAS No.: 3786-20-7
M. Wt: 244.31 g/mol
InChI Key: UCMLLXFEXWHYJV-UHFFFAOYSA-N
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Description

This compound is structurally characterized by the presence of a sulfur atom replacing the oxygen in the traditional carbonate group, conferring distinct reactivity and stability. It is primarily utilized in organic synthesis as a protecting group for alcohols and phenols due to its selective cleavage under mild conditions . Applications extend to pharmaceuticals, such as in the selective acylation of erythromycin A and vancomycin .

Properties

CAS No.

3786-20-7

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

benzyl phenylsulfanylformate

InChI

InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

UCMLLXFEXWHYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Two-Step Reaction via Phenyl Chlorothioformate

A widely reported method involves the reaction of benzenethiol (thiophenol) with thiophosgene (CSCl₂) to form phenyl chlorothioformate, followed by treatment with benzyl alcohol.

Procedure :

  • Step 1 : Benzenethiol (2.0 moles) is dissolved in ethyl ether and cooled to 0–5°C. Phosgene (2.4 moles) is bubbled into the solution, followed by the addition of N,N-dimethylaniline (2.0 moles). The mixture is stirred overnight, filtered to remove amine hydrochloride, and concentrated to yield phenyl chlorothioformate (87–90% purity).

  • Step 2 : Phenyl chlorothioformate (3.6 moles) is reacted with benzyl alcohol (4.8 moles) in chloroform with pyridine as a base. The mixture is refluxed, washed with water and sodium bicarbonate, dried, and concentrated to isolate benzyl S-phenyl thiocarbonate (97% yield).

Key Data :

ParameterValue
Temperature (Step 1)0–5°C
Temperature (Step 2)Reflux (60–80°C)
Yield97%
Purity>95% (by distillation)

Advantages : High yield, scalability for industrial production.
Limitations : Requires handling toxic phosgene and amine bases.

One-Pot Synthesis Using Carbon Disulfide (CS₂)

Base-Catalyzed Condensation

Benzyl chloride, thiophenol, and carbon disulfide react in the presence of a strong base (e.g., KOH or NaOH) to form the thiocarbonate.

Procedure :

  • Thiophenol (1.2 eq) and benzyl chloride (1.0 eq) are dissolved in toluene.

  • Carbon disulfide (1.5 eq) and aqueous NaOH (20%) are added dropwise at 50–70°C.

  • The mixture is stirred for 4–6 hours, washed with dilute HCl, and purified via vacuum distillation.

Key Data :

ParameterValue
Reaction Time4–6 hours
Temperature50–70°C
Yield85–90%

Advantages : Avoids phosgene; uses cost-effective reagents.
Limitations : Lower purity (70–80% without distillation).

Mitsunobu Reaction for Stereoselective Synthesis

Coupling of Benzyl Alcohol and Thiophenol

The Mitsunobu reaction enables the coupling of benzyl alcohol and thiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

  • Benzyl alcohol (1.0 eq), thiophenol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are dissolved in THF.

  • The reaction proceeds at 25°C for 12 hours.

  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature25°C
Yield75–80%

Advantages : Stereochemical control; no acidic/byproduct formation.
Limitations : High cost of DEAD and PPh₃.

Radical-Mediated Thiocarbonylation

Using Persulfate Initiators

A metal-free approach employs ammonium persulfate ((NH₄)₂S₂O₈) to generate thiyl radicals from thiophenol, which subsequently react with benzyl bromide.

Procedure :

  • Thiophenol (1.0 eq), benzyl bromide (1.2 eq), and (NH₄)₂S₂O₈ (0.1 eq) are mixed in acetonitrile.

  • The reaction is heated at 60°C for 3 hours.

  • The product is isolated via solvent evaporation and recrystallization.

Key Data :

ParameterValue
Temperature60°C
Reaction Time3 hours
Yield70–75%

Advantages : Avoids metal catalysts; mild conditions.
Limitations : Moderate yield; requires inert atmosphere.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Thiophosgene-Mediated97>95HighIndustrial
CS₂ Condensation85–9070–80LowPilot-scale
Mitsunobu Reaction75–80>90Very HighLaboratory
Radical Thiocarbonylation70–7585–90ModerateLaboratory

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve reaction rates in Mitsunobu and radical-mediated methods.

  • Chloroform and toluene are preferred for thiophosgene routes due to inertness toward CSCl₂.

Base Optimization

  • Pyridine and N,N-dimethylaniline enhance nucleophilicity in thiophosgene reactions.

  • K₂CO₃ minimizes side reactions in CS₂ condensation.

Purity Enhancement

  • Vacuum distillation (133–135°C at 0.2 mmHg) removes unreacted benzyl chloride.

  • Recrystallization from ethanol/water (1:3) yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Benzyl S-phenyl thiocarbonate is widely used as a reagent in organic synthesis, particularly for the formation of thioesters and other sulfur-containing compounds. Its ability to undergo various chemical transformations enables the production of complex organic molecules.

Key Reactions :

  • Oxidation : Converts the thiocarbonyl group to sulfoxides or sulfones.
  • Reduction : Yields thiols or thioethers.
  • Substitution : Facilitates nucleophilic substitution reactions with amines or alcohols.
Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionThiols, thioethersLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted benzyl derivativesAmines, alcohols

Polymer Chemistry

In polymer science, this compound serves as a chain transfer agent in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with specific architectures and functionalities.

Applications in Polymerization :

  • Development of smart materials.
  • Creation of nanohybrid materials.
  • Functional surfaces for biomedical applications such as drug and gene delivery .

Biological Studies

The compound's reactivity with nucleophiles makes it useful in biological research, particularly in studying enzyme mechanisms and protein modifications. Its ability to form thioesters can facilitate the investigation of acylation processes in biological systems.

Case Study 1: RAFT Polymerization

A recent study highlighted the role of this compound in RAFT polymerization processes. The compound was employed to synthesize well-defined polymers that exhibit controlled molecular weights and narrow polydispersities. This capability is crucial for developing materials with tailored properties for specific applications, including drug delivery systems .

Case Study 2: Enzyme Mechanism Investigation

Another application involved using this compound to probe enzyme mechanisms. By introducing this compound into enzyme assays, researchers were able to observe modifications in enzyme activity due to the formation of thioesters. This approach provided insights into the catalytic mechanisms of various enzymes and their interactions with substrates .

Mechanism of Action

The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiocarbonates with varying alkyl/aryl substituents exhibit differences in stability, reactivity, and spectral properties:

Compound Substituents (R₁, R₂) Key Structural Features CAS # (if available)
Benzyl S-phenyl thiocarbonate R₁ = Benzyl, R₂ = Phenyl –SC(O)O– linkage, aromatic groups -
Benzyl 4-nitrophenyl thiocarbonate R₂ = 4-nitrophenyl Electron-withdrawing nitro group enhances reactivity -
Benzyl S-3,5-dichlorophenyl thiocarbonate R₂ = 3,5-dichlorophenyl Chlorine substituents increase steric hindrance and electrophilicity -
Benzyl S-ethyl thiocarbonate R₂ = Ethyl Aliphatic substituent, simpler cleavage -
S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate R₂ = 4,6-dimethylpyrimidinyl Heterocyclic substituent, potential for H-bonding -

Reactivity and Cleavage Conditions

  • This compound : Cleaved by TBAF/DMSO (5 min) or H₂O₂/AcOH (4 days, 50–55% yield) .
  • S-3,5-dichlorophenyl derivatives : Steric effects from chlorine atoms may slow cleavage kinetics .

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (M+Na)⁺
Benzyl 4-nitrophenyl thiocarbonate 8.36–8.20 (m, Ph), 7.43–7.27 (m, Ph), 4.20 (s, SCH₂) 169.24 (SCO), 155.57–122.07 (aromatic C), 35.84 (SCH₂) 312.0301
Benzyl S-3,5-dichlorophenyl thiocarbonate Data not fully reported; peaks for Cl substituents and SCH₂ expected C=O signal ~170 ppm (typical for thiocarbonates) -

Q & A

Q. What are the standard synthetic routes for preparing benzyl S-phenyl thiocarbonate derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkyl S-benzyl thiocarbonates (ROCOSCH2_2Ph) can be prepared by reacting PhCH2_2SCOCl with alcohols in the presence of pyridine, achieving yields of 65–70% under anhydrous conditions . Alternatively, S-phenyl thiocarbonate groups can be regioselectively introduced to hydroxyl-containing substrates (e.g., glucose derivatives) using PhOCSCl as a reagent, with selectivity influenced by steric and electronic factors . Optimizing solvent polarity, temperature (e.g., 20°C for H2_2O2_2-mediated cleavage), and catalyst choice (e.g., TBAF/DMSO for rapid cleavage) is critical for yield and purity .

Q. How can this compound function as a protecting group in multi-step organic syntheses?

Thiocarbonates are stable under acidic and basic conditions, making them ideal for protecting alcohols or thiols during multi-step reactions. For instance, benzyl thiocarbonate groups remain intact during oxidation (e.g., with H2_2O2_2) or nucleophilic substitutions but can be selectively cleaved using TBAF/DMSO in under 5 minutes . Their stability allows sequential deprotection strategies, such as in the synthesis of vancomycin derivatives, where selective cleavage is required without disrupting other functional groups .

Q. What analytical techniques are recommended for characterizing this compound compounds?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and crystal packing interactions (e.g., C–H···O/S/π interactions) .
  • Melting point analysis : Confirms purity (e.g., 61–66°C for derivatives like Z-reagent) .
  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR identify thiocarbonate-specific shifts (e.g., δ ~170–175 ppm for carbonyl carbons).
  • GC-MS : Validates molecular weight and fragmentation patterns, especially for intermediates like Z-reagent .

Q. What are the stability limitations of this compound under common reaction conditions?

While stable to mild acids/bases, prolonged exposure to strong oxidants (e.g., H2_2O2_2/AcOH over 4 days) leads to gradual cleavage . Thermal stability varies: derivatives like Z-reagent (4,6-dimethylpyrimidin-2-yl) decompose above 100°C, necessitating low-temperature storage . Avoid nucleophilic reagents (e.g., amines) unless cleavage is intended.

Q. How can researchers mitigate side reactions during thiocarbonate synthesis?

  • Use anhydrous solvents (e.g., CH2_2Cl2_2) to prevent hydrolysis of thiocarbonyl chloride intermediates.
  • Add bases like pyridine to scavenge HCl, minimizing byproducts .
  • For regioselective installations (e.g., on glucose), steric hindrance at specific hydroxyl positions (e.g., 2- or 3-OH) directs thiocarbonate formation .

Advanced Research Questions

Q. How does regioselectivity in thiocarbonate group introduction impact the synthesis of complex natural products?

Regioselectivity is governed by steric and electronic factors. In glucose derivatives, the 2- or 3-OH groups are preferentially functionalized due to lower steric hindrance compared to the 6-OH position. This selectivity was exploited in the synthesis of vancomycin and erythromycin A, where thiocarbonate groups served as transient protecting groups for late-stage modifications . Computational modeling (e.g., DFT) can predict reactivity trends for novel substrates.

Q. What mechanistic insights explain the rapid cleavage of thiocarbonates by TBAF/DMSO versus slower oxidative methods?

TBAF (tetrabutylammonium fluoride) acts as a strong base, deprotonating the thiocarbonate and facilitating nucleophilic attack by DMSO. This generates a sulfoxide intermediate, accelerating cleavage to release the alcohol/thiol . In contrast, H2_2O2_2-mediated cleavage proceeds via oxidation of the thiocarbonate sulfur, forming a sulfoxide/sulfone intermediate over days . Kinetic studies using 18^{18}O labeling could further elucidate these pathways.

Q. How do computational studies (e.g., QM/MM) challenge traditional views of thiocarbonate intermediate stability in catalytic cycles?

Recent QM/MM simulations suggest that thiocarbonate intermediates in CO2_2 fixation reactions are less stable than previously assumed. Instead of being directly linked to CO2_2 release, they undergo a reverse reaction before productive catalysis, with overall energy barriers around 50 kJ/mol . This highlights the need for dynamic modeling to refine catalytic mechanisms involving thiocarbonates.

Q. Can benzyl S-phenyl thiocarbonates serve as intermediates in enantioselective syntheses?

Yes. For example, Z-reagent (benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate) is a key chiral intermediate in synthesizing ubiquinone analogs. Stereochemical control is achieved via asymmetric catalysis (e.g., Pd-mediated coupling) or enzymatic resolution . Racemization risks can be minimized by avoiding protic solvents during thiocarbonate formation.

Q. How do thiocarbonates compare to carbamates or carbonates in protecting-group strategies for polyfunctional molecules?

Thiocarbonates offer superior stability under acidic conditions compared to carbamates, which hydrolyze in strong acid. However, carbamates (e.g., DMTC) tolerate a wider range of nucleophiles. Carbonates are more labile to basic conditions but are preferred for orthogonal deprotection in multi-step syntheses. A hybrid approach—using thiocarbonates for acid-stable protection and carbamates for nucleophilic resilience—is often optimal .

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